5-CHLORO-2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-AMINE
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Overview
Description
5-Chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-amine is a complex organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring substituted with a chloro group at the 5-position, a fluorobenzoyl group at the 2-position, and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 5-chloro-2-(4-fluorobenzoyl)benzofuran: This step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to form the benzofuran ring.
Amination: The resulting 5-chloro-2-(4-fluorobenzoyl)benzofuran is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the benzofuran ring can be further functionalized.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can introduce various functional groups to the benzofuran ring.
Scientific Research Applications
5-Chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-fluorobenzoyl chloride
- 4-Fluorobenzyl chloride
- 2-Fluorobenzyl chloride
Uniqueness
5-Chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-amine is unique due to the combination of its structural features, including the benzofuran ring, chloro, and fluoro substituents, and the amine group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-amino-5-chloro-1-benzofuran-2-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2/c16-9-3-6-12-11(7-9)13(18)15(20-12)14(19)8-1-4-10(17)5-2-8/h1-7H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYBJMOGFOHEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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